molecular formula C14H23N5O2 B2760302 2-cyclopentyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide CAS No. 2034466-45-8

2-cyclopentyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide

Cat. No.: B2760302
CAS No.: 2034466-45-8
M. Wt: 293.371
InChI Key: SWKWONLOAVPEFX-UHFFFAOYSA-N
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Description

The compound 2-cyclopentyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide is a unique chemical entity with intriguing properties Its structure consists of a cyclopentyl group attached to an acetamide moiety, which is further connected to a substituted triazine ring

Preparation Methods

  • Synthetic Routes and Reaction Conditions

    The synthesis of 2-cyclopentyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide typically involves a multi-step process. One common route starts with the cyclopentylamine, which undergoes acylation with chloroacetyl chloride to form 2-cyclopentylacetamide. This intermediate is then reacted with a substituted triazine derivative under basic conditions to yield the final compound. Key reagents include cyclopentylamine, chloroacetyl chloride, and the substituted triazine.

  • Industrial Production Methods

    Industrial production of this compound might involve large-scale batch or continuous flow reactors to ensure efficient synthesis. The process would be optimized for high yield and purity, with stringent control over reaction temperatures, pressures, and catalyst concentrations. Safety and environmental protocols would be in place to handle and dispose of any hazardous by-products.

Chemical Reactions Analysis

  • Types of Reactions

    2-cyclopentyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    • Oxidation reactions, where it might be converted to more oxidized forms.

    • Reduction reactions, which could yield reduced amide or triazine derivatives.

    • Substitution reactions, particularly on the triazine ring, leading to a variety of substituted products.

  • Common Reagents and Conditions

    Reagents commonly used with this compound include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. These reactions often require specific conditions like controlled temperatures and pH levels to achieve the desired transformation.

  • Major Products

    The major products of these reactions are typically substituted or functionalized derivatives of the original compound, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

  • Chemistry

    In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity makes it suitable for creating libraries of compounds for screening in chemical biology.

  • Biology

    In biological research, derivatives of this compound may be investigated for their biological activity. For instance, they could be studied for potential enzyme inhibition, receptor binding, or antimicrobial properties.

  • Medicine

    Potential medical applications include drug development, where modified versions of the compound could serve as therapeutic agents. Research might focus on optimizing the compound's pharmacokinetic and pharmacodynamic profiles to improve efficacy and safety.

  • Industry

    In industrial settings, this compound could find use as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or specialty chemicals. Its functional groups lend themselves to further modification, making it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 2-cyclopentyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide exerts its effects depends on its specific application. Generally, it may act by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The cyclopentyl and triazine moieties can engage in hydrophobic interactions, hydrogen bonding, and other molecular interactions that influence the compound's activity and specificity.

Comparison with Similar Compounds

  • Comparison

    Compared to other cyclopentylacetamide or triazine derivatives, 2-cyclopentyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide is unique in its combination of functional groups. This uniqueness might translate to distinct chemical reactivity and biological activity, setting it apart from similar compounds.

  • Similar Compounds

    Some similar compounds include:

    • Cyclopentylacetamide

    • 1,3,5-Triazine derivatives

    • Dimethylamino-substituted compounds Each of these shares structural similarities but differs in specific functional groups, leading to varied properties and applications.

And there you go! You now have a detailed article on this compound

Properties

IUPAC Name

2-cyclopentyl-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-19(2)13-16-11(17-14(18-13)21-3)9-15-12(20)8-10-6-4-5-7-10/h10H,4-9H2,1-3H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKWONLOAVPEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)CC2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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